4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide
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Overview
Description
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N’-hydroxybenzenecarboximidamide is a complex organic compound that features a thiazole ring, a chlorinated substituent, and a hydroxybenzenecarboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N’-hydroxybenzenecarboximidamide typically involves multiple steps. One common method includes the reaction of 2-chloro-1,3-thiazole with a suitable phenol derivative under controlled conditions to form the thiazole ether. This intermediate is then reacted with hydroxybenzenecarboximidamide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N’-hydroxybenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N’-hydroxybenzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets. The thiazole ring and the hydroxybenzenecarboximidamide group can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone: Similar structure but with an ethanone group instead of the hydroxybenzenecarboximidamide group.
2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-1H-isoindole-1,3(2H)-dione: Contains an isoindole-dione moiety, differing in its core structure.
Uniqueness
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N’-hydroxybenzenecarboximidamide is unique due to its combination of a thiazole ring, chlorinated substituent, and hydroxybenzenecarboximidamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C11H10ClN3O2S |
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Molecular Weight |
283.73 g/mol |
IUPAC Name |
4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C11H10ClN3O2S/c12-11-14-5-9(18-11)6-17-8-3-1-7(2-4-8)10(13)15-16/h1-5,16H,6H2,(H2,13,15) |
InChI Key |
LNGIDUBXBHNRQE-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=N\O)/N)OCC2=CN=C(S2)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=NO)N)OCC2=CN=C(S2)Cl |
Origin of Product |
United States |
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